Potassium cyanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium cyanate is an inorganic compound with the chemical formula KOCN. It is a colorless, crystalline solid that is soluble in water and slightly soluble in alcohol. This compound is used in various organic syntheses and industrial applications, including the preparation of urea derivatives, semicarbazides, carbamates, and isocyanates .

准备方法

Synthetic Routes and Reaction Conditions: Potassium cyanate can be synthesized by heating urea with potassium carbonate at approximately 400°C. The reaction produces this compound and ammonium carbonate:

2OC(NH2)2+K2CO3→2KOCN+(NH4)2CO3

Alternatively, this compound can be prepared by oxidizing potassium cyanide at high temperatures in the presence of oxygen or easily reduced oxides, such as lead, tin, or manganese dioxide .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting urea with alkali hydroxides or carbonates at high temperatures. Another method involves the use of dimethyl sulfoxide or dimethyl formamide as solvents, which allows for the production of high-purity this compound .

化学反应分析

Types of Reactions: Potassium cyanate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound and other products.

Reduction: It can be reduced to form potassium cyanide.

Substitution: this compound can participate in substitution reactions to form urea derivatives, semicarbazides, carbamates, and isocyanates.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, lead dioxide, tin dioxide, manganese dioxide.

Reducing Agents: Hydrogen, metals such as zinc.

Substitution Reactions: Various organic compounds, including amines and alcohols, under controlled conditions.

Major Products:

Urea Derivatives: Formed by reacting this compound with amines.

Semicarbazides: Produced by reacting this compound with hydrazine derivatives.

Carbamates and Isocyanates: Formed through reactions with alcohols and other organic compounds.

科学研究应用

Agricultural Applications

Fertilizer Properties

Potassium cyanate has been recognized for its role as an effective fertilizer. Research indicates that it enhances nutrient absorption, stimulates root growth, and increases plant resistance to diseases. Specifically, it has been shown to improve the growth and yield of crops such as potatoes, corn, and wheat. Compared to traditional fertilizers like ammonium nitrate, this compound is considered more cost-effective and environmentally friendly .

Mechanism of Action

- Nutrient Absorption : this compound facilitates better uptake of essential nutrients by plants.

- Root Growth Stimulation : It promotes the development of root systems, leading to healthier plants.

- Disease Resistance : The compound enhances the plants' natural defenses against pathogens .

Pharmaceutical Applications

Therapeutic Potential

this compound has garnered attention for its potential therapeutic uses. Studies suggest that it possesses antitumor, antiviral, and antimicrobial properties. For instance:

- Cancer Treatment : Research has demonstrated that this compound can induce apoptosis in cancer cells by promoting carbamylation of proteins .

- Viral Inhibition : It has shown effectiveness against viruses such as HIV and herpes by inhibiting their replication .

Case Study: Erythrocyte Sickling Inhibition

A notable study explored this compound's role in reversing sickling in deoxygenated erythrocytes. Results indicated that oxygenation led to normal morphology in approximately 75% of sickled cells when treated with this compound, showcasing its potential utility in treating sickle cell disease .

Chemical Synthesis

Raw Material for Chemical Reactions

this compound is utilized as a raw material in various chemical syntheses. Its ability to react with other compounds makes it valuable in producing pharmaceuticals and organic chemicals. The synthesis process often involves reacting potassium hydroxide with urea under controlled conditions to yield high purity this compound .

Safety and Toxicity Considerations

While this compound offers numerous benefits, it is essential to acknowledge its toxicity risks. High concentrations can lead to cellular asphyxiation due to interference with the body's oxygen transport system. Therefore, strict regulations regarding its handling, storage, and transportation are crucial to prevent accidents .

Table 1: Agricultural Benefits of this compound

| Benefit | Description |

|---|---|

| Nutrient Absorption | Enhances uptake of essential nutrients |

| Root Growth | Stimulates root development |

| Disease Resistance | Boosts natural defenses against pathogens |

Table 2: Pharmaceutical Applications

| Application | Effectiveness |

|---|---|

| Cancer Treatment | Induces apoptosis in cancer cells |

| Viral Inhibition | Inhibits replication of HIV and herpes viruses |

作用机制

Potassium cyanate exerts its effects through various mechanisms:

Enzyme Inhibition: It acts as an irreversible enzyme inhibitor, preventing cytochrome C oxidase from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration.

Cellular Effects: this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and exhibit antimicrobial properties.

相似化合物的比较

Sodium Cyanate (NaOCN): Similar in structure and reactivity but less soluble in water.

Ammonium Cyanate (NH4OCN): Used in similar applications but decomposes to urea upon heating.

Potassium Cyanide (KCN): Highly toxic and used in different industrial processes, such as electroplating and gold extraction

Uniqueness of Potassium Cyanate: this compound is preferred over sodium cyanate due to its higher solubility in water and greater availability in pure form. It is also less toxic compared to potassium cyanide, making it a safer alternative for various applications .

生物活性

Potassium cyanate (KOCN) is an inorganic compound with significant biological activity, particularly in medical and toxicological contexts. This article explores its effects on cellular mechanisms, therapeutic applications, and potential toxicity, supported by research findings and case studies.

This compound is a white crystalline solid that is soluble in water. It can hydrolyze to form isocyanic acid, which plays a crucial role in its biological effects. The compound acts primarily through the modulation of cellular processes, including oxidative stress responses and hemoglobin function.

- Oxidative Stress Modulation : KOCN has been shown to influence oxidative stress markers in myocardial tissues. Studies indicate that it enhances catalase activity, thereby reducing oxidative damage during ischemia-reperfusion injury in isolated rat hearts .

- Sickle Cell Disease Treatment : KOCN has been investigated for its potential to prevent sickling in erythrocytes. Research indicates that it irreversibly inhibits the sickling process at lower concentrations compared to urea, making it a candidate for treating sickle cell anemia .

Therapeutic Applications

This compound's ability to modulate biological functions has led to its exploration in various therapeutic contexts.

1. Cardiovascular Health

A study demonstrated that KOCN improved myocardial recovery post-ischemia by enhancing heart contractility and diastolic function. The expression of certain genes associated with oxidative stress was also positively influenced, suggesting a protective role against cardiac damage .

2. Sickle Cell Anemia

KOCN has emerged as a promising agent for managing sickle cell disease. It has been found effective in reducing the percentage of sickled erythrocytes under low oxygen tension, thus improving blood flow and reducing painful crises associated with the disease .

Toxicity and Safety Concerns

Despite its therapeutic potential, this compound poses significant toxicity risks, particularly in cases of overdose or misuse.

Case Study: Potassium Gold Cyanide Poisoning

A notable case involved an 84-year-old man who ingested potassium gold cyanide (a compound containing this compound). Despite receiving antidotal therapy, he developed severe lactic acidosis and multiorgan dysfunction, ultimately leading to death. This case highlights the complex interplay between cyanide toxicity and other metal toxicities (e.g., gold) during poisoning events .

Research Findings and Data Tables

The following table summarizes key findings from various studies regarding the biological activity and effects of this compound:

属性

CAS 编号 |

590-28-3 |

|---|---|

分子式 |

CHKNO |

分子量 |

82.123 g/mol |

IUPAC 名称 |

potassium;cyanate |

InChI |

InChI=1S/CHNO.K/c2-1-3;/h3H; |

InChI 键 |

NRONKADYZCLPCM-UHFFFAOYSA-N |

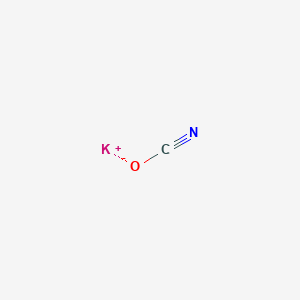

SMILES |

C(#N)[O-].[K+] |

手性 SMILES |

C(#N)[O-].[K+] |

规范 SMILES |

C(#N)O.[K] |

颜色/形态 |

White, crystalline powder Colorless crystals Tetragonal crystals |

密度 |

2.056 |

熔点 |

315 °C |

Key on ui other cas no. |

590-28-3 |

Pictograms |

Irritant |

保质期 |

... /Unstable/ in presence of moisture ... Slowly hydrolyzed to ammonia and potassium bicarbonate. |

溶解度 |

Very slightly sol in alcohol In water, 6.3X10+5 mg/L @ 10 °C |

同义词 |

KCNO KNCO KOCN potassium cyanate potassium cyanate, 13C,15N-labeled potassium cyanate, 13C-labeled potassium cyanate, 15N-labeled potassium cyanate, 18O-labeled potassium isocyanate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Potassium cyanate acts primarily through carbamylation, a process where it modifies proteins by reacting with their amino groups, particularly the N-terminal amino acids and lysine residues. [, , ] This modification can alter protein structure and function. [, ] For instance, this compound carbamylates the N-terminal valine residues of hemoglobin, increasing its affinity for oxygen. [] This alteration impacts the oxygen-carrying capacity of red blood cells, potentially affecting oxygen delivery to tissues. [, ] In other contexts, carbamylation can lead to enzyme inactivation [, ] or influence protein aggregation, as observed with crystallins in the eye lens. []

A: * Molecular formula: KOCN* Molecular weight: 81.11 g/mol* Spectroscopic data: Infrared (IR) spectroscopy is commonly employed to identify this compound. [, ] Key IR absorption bands characteristic of the cyanate ion (OCN-) include a strong band around 2170 cm-1 (asymmetric stretching vibration) and a weaker band around 1300 cm-1 (symmetric stretching vibration). []

A: While not a traditional catalyst, this compound can participate in reactions as a reagent and influence reaction outcomes. For instance, it has been shown to catalyze the transformation of 4-oxazolin-2-ones into 1-(2-oxoalkyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-triones. [] This reaction likely proceeds through the formation of N-(2-oxo-4-oxazolin-3-ylcarbonyl)-N,N′-diphenylurea derivatives as intermediates. [] Furthermore, this compound serves as a reagent in various organic synthesis reactions, including the preparation of urea derivatives [, , , ] and carbamates. [, , ]

ANone: This specific area requires further research. Current literature primarily focuses on experimental studies.

ANone: this compound should be handled with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide detailed information on handling, storage, and potential hazards. As a general guideline, minimize exposure, wear appropriate personal protective equipment, and ensure proper ventilation when handling.

ANone: Research on this compound has largely focused on its in vitro effects. More detailed studies are needed to elucidate its ADME profile and establish its in vivo efficacy.

A: this compound has shown in vitro efficacy in inhibiting erythrocyte sickling at low concentrations (0.01-0.10 M). [] Animal studies have demonstrated its potential to induce chronic inflammation in the peritoneum when injected intraperitoneally. [] Further research, particularly well-designed clinical trials, is necessary to establish its therapeutic potential and assess its safety profile in humans.

ANone: Essential resources include access to chemical databases, synthetic laboratories equipped for organic and inorganic synthesis, spectroscopic techniques like IR and NMR for characterization, and potentially computational chemistry software for modeling studies. Collaboration with research groups specializing in protein chemistry, material science, or drug development would also be beneficial.

A: Research on this compound spans disciplines like chemistry, materials science, and biology. Its use in organic synthesis has implications for drug discovery and materials development. [, , , , , , ] Furthermore, understanding its interaction with biological systems, particularly its protein-modifying properties, holds relevance for biochemistry and potentially medicine. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。